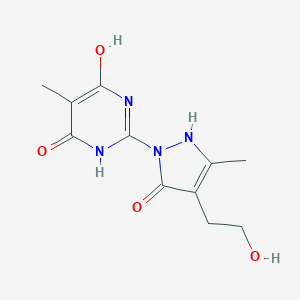![molecular formula C24H23FN4OS2 B276184 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276184.png)
6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one, also known as FPyMThP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, studies have shown that 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one modulates the activity of several ion channels and receptors in the brain, including the GABA-A receptor, NMDA receptor, and voltage-gated sodium channels. Additionally, 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has been shown to inhibit the activity of several enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has been shown to have several biochemical and physiological effects in animal models. Studies have shown that 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one increases the levels of several neurotransmitters, including GABA and glutamate, in the brain. Additionally, 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the brain and other tissues.
実験室実験の利点と制限
One of the major advantages of 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is its potent and selective activity against several ion channels and receptors in the brain. This makes it a valuable tool for studying the role of these targets in various physiological and pathological processes. However, one of the limitations of 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one. One area of interest is the development of more potent and selective analogs of 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one for use in drug discovery and medicinal chemistry. Additionally, further studies are needed to elucidate the exact mechanism of action of 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one and its potential applications in the treatment of various diseases. Finally, more studies are needed to evaluate the safety and toxicity of 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one in animal models and humans.
合成法
6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-fluorobenzaldehyde and 3-pyridinecarboxaldehyde to form a Schiff base. The Schiff base is then reacted with 2-(1-pyrrolidinyl)ethanethiol to form the corresponding thiazolidine. The thiazolidine is then reacted with 2-bromo-3-(4-fluorophenyl)acrylonitrile to form the final product, 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one.
科学的研究の応用
6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Several studies have shown that 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has potent anticonvulsant and neuroprotective effects in animal models of epilepsy and traumatic brain injury. Additionally, 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has been shown to have potential in the treatment of cancer and inflammatory diseases.
特性
分子式 |
C24H23FN4OS2 |
|---|---|
分子量 |
466.6 g/mol |
IUPAC名 |
6-(4-fluorophenyl)-3-(pyridin-3-ylmethyl)-2-(2-pyrrolidin-1-ylethylsulfanyl)thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H23FN4OS2/c25-19-7-5-18(6-8-19)21-14-20-22(32-21)23(30)29(16-17-4-3-9-26-15-17)24(27-20)31-13-12-28-10-1-2-11-28/h3-9,14-15H,1-2,10-13,16H2 |
InChIキー |
KOUNEEBDRAWSAV-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCSC2=NC3=C(C(=O)N2CC4=CN=CC=C4)SC(=C3)C5=CC=C(C=C5)F |
正規SMILES |
C1CCN(C1)CCSC2=NC3=C(C(=O)N2CC4=CN=CC=C4)SC(=C3)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one](/img/structure/B276104.png)
![ethyl 4-(propylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276109.png)
![ethyl 4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276110.png)


![6-(3,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B276116.png)
![4-Chloro-6-(3-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B276117.png)
![2,7,9-trimethyl-3-(3-pyridinylmethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276118.png)
![3-(3-methoxyphenyl)-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276119.png)
![2-(4-hydroxy-3-methoxybenzylidene)-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276120.png)
![4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276121.png)
![4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276122.png)

![2-(3-oxo-4,5,6,7-tetrahydro-1H-indazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276126.png)